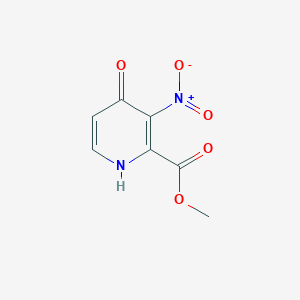
methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate is a heterocyclic compound with a pyridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the nitration of 4-oxo-1H-pyridine-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3-amino-4-oxo-1H-pyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives.
Ester Hydrolysis: 3-nitro-4-oxo-1H-pyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate: Unique due to its specific substitution pattern on the pyridine ring.
Methyl 3-nitro-4-oxo-1H-quinoline-2-carboxylate: Similar structure but with a quinoline ring instead of a pyridine ring.
Methyl 3-nitro-4-oxo-1H-pyrimidine-2-carboxylate: Similar structure but with a pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and ester functionality make it a versatile intermediate for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H6N2O5 |
|---|---|
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)5-6(9(12)13)4(10)2-3-8-5/h2-3H,1H3,(H,8,10) |
Clé InChI |
NDDDWDRGHQNLMD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=O)C=CN1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


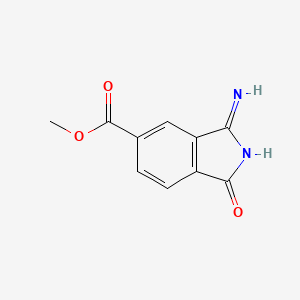
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
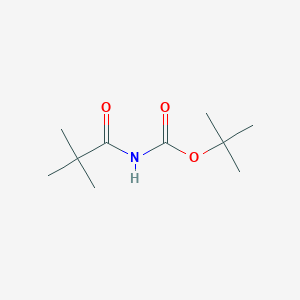
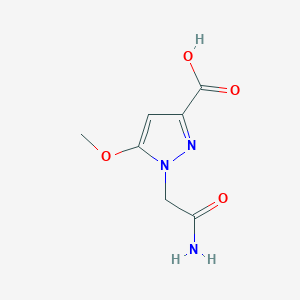


![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
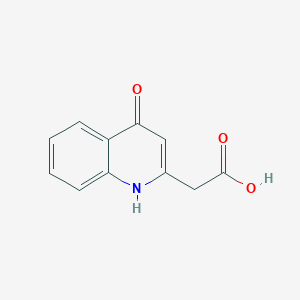
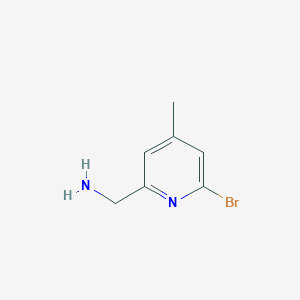
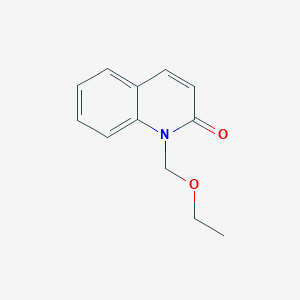

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)

![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
